![molecular formula C15H19NO3S B2996730 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-ethoxyacetamide CAS No. 2034262-84-3](/img/structure/B2996730.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-ethoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

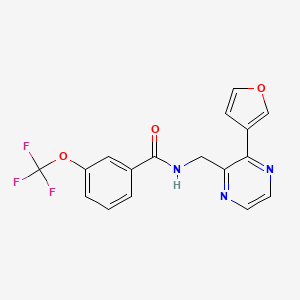

Description

The compound is a derivative of benzo[b]thiophene, which is a heterocyclic compound . Benzo[b]thiophene derivatives have been synthesized and studied for their biological activities .

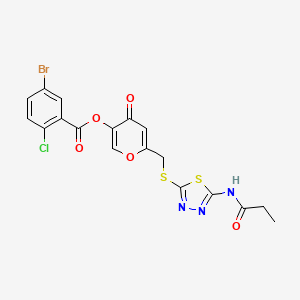

Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzo[b]thiophene core with a hydroxypropyl and ethoxyacetamide group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Benzo[b]thiophene derivatives can undergo a variety of reactions, including electrophilic substitution and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

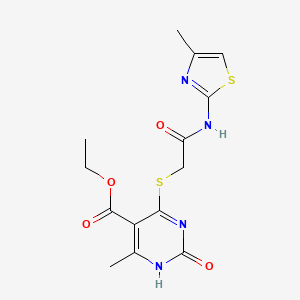

Synthetic Pathways and Derivative Synthesis

Research has delved into the synthesis and characterization of various derivatives related to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-ethoxyacetamide. For instance, studies on NMR studies of the products of hydrolysis have provided insights into the synthesis pathways of related compounds, highlighting the importance of these processes in the development of dyes and other ramified compounds through hydrolysis reactions (Rashkova et al., 2009). Furthermore, research on the chemoselective acetylation of aminophenols has underscored the relevance of such compounds in the synthesis of antimalarial drugs, showcasing the utility of enzymatic catalysis for achieving specific product outcomes (Magadum & Yadav, 2018).

Antimicrobial and Antimalarial Activities

Derivatives of this compound have been evaluated for their antimicrobial activities, with novel diastereoselective benzothiazole β-lactam hybrids showing moderate activities against a range of bacterial strains. Additionally, these compounds demonstrated antimalarial potential, highlighting the importance of substituent variation on the core structure for enhancing biological activity (Alborz et al., 2018).

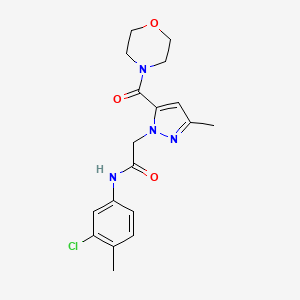

Antioxidant and Anticancer Effects

Studies on sulfur-containing heterocyclic analogs related to this compound have shown potential anticancer activities, particularly through inducing apoptosis in cancer cells. These compounds have been found to exhibit selectivity towards certain cancer cell lines, with their mechanism of action involving oxidative stress modulation and the activation of apoptotic pathways (Haridevamuthu et al., 2023).

Optimization for Improved Efficacy

Research focusing on optimizing the cell permeation of antibiotic resistance inhibitors has led to the development of derivatives with enhanced membrane crossing capabilities. This optimization process is crucial for increasing the therapeutic efficacy of these compounds against resistant bacterial strains, thereby addressing a significant challenge in the treatment of bacterial infections (Venturelli et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

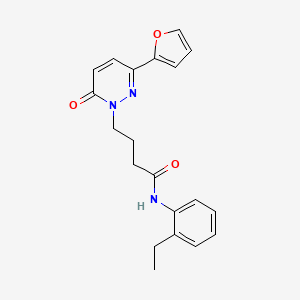

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-3-19-9-14(17)16-10-15(2,18)13-8-11-6-4-5-7-12(11)20-13/h4-8,18H,3,9-10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWXLARBWGZPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC(C)(C1=CC2=CC=CC=C2S1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2996655.png)

![(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B2996658.png)

![Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2996662.png)

![9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2996669.png)

![2-methyl-N-(2-methylpropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2996670.png)